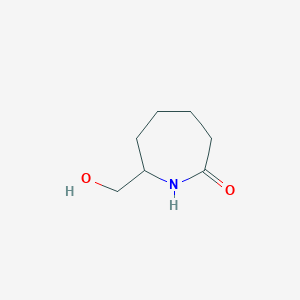

7-(Hydroxymethyl)azepan-2-one

説明

7-(Hydroxymethyl)azepan-2-one is a chemical compound with the molecular formula C7H13NO2 . It is a derivative of azepan-2-one, which is a seven-membered cyclic compound where one carbon atom is replaced with a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound consists of a seven-membered ring with one nitrogen atom, one carbonyl group (C=O), and one hydroxymethyl group (-CH2OH) attached to the ring . The exact 3D structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.科学的研究の応用

Synthetic Applications and Biological Activities

Glycosidase Inhibition : A new family of seven-membered azasugars derived from 7-(Hydroxymethyl)azepan-2-one showed potent inhibition towards glycosidases, such as almond β-glucosidase and L-fucosidase. These compounds are promising for therapeutic applications related to carbohydrate-processing enzymes (Li et al., 2008).

Ionic Liquids Development : Azepane derivatives have been used to synthesize a new family of room temperature ionic liquids, offering potential applications in green chemistry and materials science (Belhocine et al., 2011).

Glycosidase Inhibitors Synthesis : The synthesis of seven-membered ring iminoalditols, including variants with extra hydroxymethyl substituents, from D-arabinose as potent glycosidase inhibitors, suggests their utility in studying and potentially treating diseases related to glycosidase activity (Li et al., 2004).

Anticholinesterase Agents : Derivatives of this compound were evaluated for their anticholinesterase activity, indicating potential applications in the treatment of diseases like Alzheimer's (Luo et al., 2005).

Material Science and Chemical Synthesis

Polyester Synthesis : Enzymatic polymerization of biobased monomers, including those derived from this compound, for creating novel polyesters, showcases the compound's utility in developing sustainable materials (Jiang et al., 2014).

Chiral Amine Synthesis : Asymmetric hydrogenation of azepine-type cyclic imines, closely related to this compound, has been developed to produce chiral cyclic amines, essential in medicinal chemistry (Li et al., 2017).

特性

IUPAC Name |

7-(hydroxymethyl)azepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-5-6-3-1-2-4-7(10)8-6/h6,9H,1-5H2,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKSPIRIZXLWTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)NC(C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2917298.png)

![N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide](/img/no-structure.png)

![N-[({2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}carbamoyl)amino]pyridine-3-carboxamide](/img/structure/B2917304.png)

![(3Z)-3-(benzoylhydrazinylidene)benzo[f]chromene-2-carboxamide](/img/structure/B2917307.png)

![(Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2917308.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(naphthalen-2-yl)acetamide](/img/structure/B2917309.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2917312.png)